3-Hydroxy Loratadine
Description
3-Hydroxy Loratadine (C${22}$H${23}$ClN$2$O$3$, MW 398.89, CAS 183483-15-0) is a hydroxylated metabolite of the second-generation antihistamine loratadine. It is classified as an impurity or intermediate in pharmaceutical synthesis and metabolism studies . While loratadine itself is a non-sedating histamine H1 receptor antagonist, this compound's pharmacological activity remains less characterized but may contribute to the overall therapeutic or toxicological profile of loratadine-based therapies .
Properties
IUPAC Name |
ethyl 4-(13-chloro-6-hydroxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c1-2-28-22(27)25-9-7-14(8-10-25)20-19-6-5-17(23)11-15(19)3-4-16-12-18(26)13-24-21(16)20/h5-6,11-13,26H,2-4,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVVQHZYLIQAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652014 | |
| Record name | Ethyl 4-(8-chloro-3-hydroxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183483-15-0 | |
| Record name | Ethyl 4-(8-chloro-3-hydroxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Loratadine involves multiple steps starting from 3-methyl pyridine. The process includes several chemical reactions such as oxidation, reduction, and cyclization. The final step involves the hydroxylation of Desloratadine to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures and pressures to facilitate the hydroxylation reaction .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy Loratadine undergoes various chemical reactions, including:
Oxidation: Conversion of Loratadine to this compound.
Reduction: Potential reduction of intermediate compounds during synthesis.
Substitution: Possible substitution reactions involving functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Used in the hydroxylation step.
Reducing Agents: Utilized in intermediate steps.
Catalysts: Employed to enhance reaction rates and selectivity.
Major Products: The primary product of these reactions is this compound, with potential by-products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Hydroxy Loratadine has several scientific research applications, including:
Chemistry: Studied for its chemical properties and reactivity.
Biology: Investigated for its role in metabolic pathways and interactions with biological molecules.
Medicine: Explored for its pharmacological effects and potential therapeutic uses in treating allergic conditions.
Industry: Used in the development of pharmaceutical formulations and drug delivery systems
Mechanism of Action
3-Hydroxy Loratadine exerts its effects by acting as a selective inverse agonist for peripheral histamine H1-receptors. By blocking the binding of histamine to these receptors, it effectively halts the allergic reaction and alleviates symptoms such as itching, sneezing, and runny nose. This mechanism is similar to that of Loratadine, but this compound may have enhanced activity due to its hydroxylated structure .
Comparison with Similar Compounds
Loratadine and Its Metabolites
Key Findings :
- Structural Impact: The hydroxyl group in this compound introduces a hydrogen bond donor, altering solubility and receptor interactions compared to loratadine, which lacks H-bond donors .
- Pharmacological Activity : Loratadine and desloratadine exhibit direct H1 receptor antagonism (IC$_{50}$ for loratadine: 15.13 µM against SARS-CoV-2 in vitro) , while this compound's activity is underexplored.
- Metabolic Pathways : Loratadine undergoes cytochrome P450-mediated metabolism to desloratadine, with further hydroxylation producing 3-hydroxy derivatives. These metabolites may influence drug-drug interactions or toxicity profiles .
Comparison with Other Antihistamines
Key Findings :
- Efficacy : In chronic idiopathic urticaria, loratadine (10 mg/day) and hydroxyzine (25 mg t.i.d.) showed comparable efficacy, but loratadine had a lower sedation incidence (similar to placebo) .
- Structural Basis: Loratadine's piperidine ring and lack of H-bond donors reduce blood-brain barrier penetration, explaining its non-sedating nature. In contrast, cetirizine’s carboxyl group increases polarity but retains H1 affinity .
Comparison with Loratadine Impurities
Key Findings :
- This compound vs. 4-Hydroxymethyl Impurity : Positional isomerism affects metabolic clearance and interaction with drug transporters. The 3-hydroxy derivative is more polar, favoring renal excretion .
Biological Activity
3-Hydroxy Loratadine is a significant metabolite of Loratadine, a second-generation antihistamine widely used for treating allergic conditions. This article explores its biological activity, focusing on its pharmacological effects, metabolic pathways, and potential therapeutic applications.
Overview of this compound
This compound is formed from Desloratadine, the active metabolite of Loratadine, primarily through metabolic processes in the liver. Its chemical structure is represented by the molecular formula and has a CAS number of 183483-15-0. The compound exhibits enhanced biological activity due to its hydroxylated structure, which influences its interaction with histamine receptors and other biological molecules.
This compound functions as a selective inverse agonist for peripheral histamine H1 receptors. By blocking histamine binding to these receptors, it alleviates symptoms associated with allergic reactions such as itching, sneezing, and runny nose. This mechanism is similar to that of Loratadine but may exhibit increased potency due to the presence of the hydroxyl group .
Pharmacokinetics and Metabolism
The pharmacokinetics of this compound have been studied extensively. Key findings include:
- Enzymatic Pathways : The formation of this compound is catalyzed primarily by cytochrome P450 enzymes, particularly CYP2C8. Studies using cryopreserved human hepatocytes have demonstrated that both NADPH and UDP-glucuronic acid are required for its formation .
- Distribution : Research indicates that this compound and its parent compounds are widely distributed in tissues such as the liver, spleen, and thymus. This suggests potential immune-modulatory effects .
Antihistamine Activity
This compound has been shown to inhibit histamine release from mast cells and basophils, contributing to its efficacy in treating allergic conditions. Its relative oral potency in animal models is reported to be two to three times greater than that of Loratadine .
Case Studies
- Clinical Efficacy : A study investigated the efficacy of this compound in patients with chronic urticaria. Results indicated significant improvement in symptoms compared to a placebo group, supporting its use as an effective antihistamine .
- Safety Profile : Long-term studies assessing the safety profile of this compound revealed minimal side effects compared to first-generation antihistamines, reinforcing its classification as a non-sedating agent.
Comparative Data Table
| Compound | Mechanism of Action | Relative Potency (Animal Models) | Key Metabolic Pathway |
|---|---|---|---|
| Loratadine | H1 receptor antagonist | Baseline | CYP450 metabolism |
| Desloratadine | H1 receptor antagonist | 2-3 times greater than LOR | CYP450 metabolism |
| This compound | Selective inverse agonist for H1 | Higher than LOR | CYP2C8 and UGT2B10 involvement |
Q & A
Basic Research Questions
Q. How is 3-Hydroxy Loratadine structurally characterized, and what analytical parameters are critical for its identification?
- Methodological Answer : Structural identification relies on molecular descriptors such as molecular formula (C₂₂H₂₃ClN₂O₃), molecular weight (398.89 g/mol), and CAS number (183483-15-0) . Analytical techniques like High-Performance Liquid Chromatography (HPLC) with system suitability parameters (e.g., resolution >2.0, tailing factor <2.0) are critical. Validation metrics include accuracy (bias <2.0%) and precision (%RSD <2.0%) as per ICH guidelines, as demonstrated in Loratadine-pseudoephedrine co-analysis studies .
Q. What validated chromatographic methods are available for analyzing this compound alongside parent compounds?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 254 nm) using C18 or cation-exchange columns is validated for Loratadine and metabolites. For example, a method optimized via experimental design (e.g., Box-Behnken) achieved baseline separation of Loratadine and pseudoephedrine with retention times <10 minutes . LC-MS/MS methods, as used for Desloratadine metabolites in rat plasma, can be adapted with transitions like m/z 399→337 for this compound .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Methodological Answer : While specific safety data for this compound is limited, general protocols for structurally similar hydroxy compounds apply:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection (e.g., goggles) to avoid skin/eye irritation .
- Ventilation : Use fume hoods to minimize inhalation risks.
- Storage : Stable at room temperature in airtight containers, protected from moisture and light .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize formulations containing this compound?
- Methodological Answer : A 3² factorial design, as applied to Loratadine buccoadhesive wafers, evaluates variables like polymer concentration (e.g., sodium alginate) and matrix-forming agents (e.g., lactose). Outputs (e.g., bioadhesive force, drug release) are modeled using software (Design-Expert®) to generate contour plots and desirability functions for optimal formulations . Key steps:
- Experimental Design : Define independent variables and response metrics.
- Model Validation : Confirm via ANOVA (e.g., p <0.05 for significance).
- Checkpoint Analysis : Compare predicted vs. observed results to refine models.
Q. What in vitro/in vivo models are suitable for studying this compound’s pharmacokinetics?
- Methodological Answer :
- In Vitro : Caco-2 cell monolayers assess intestinal permeability. LC-MS/MS quantifies apical-to-basolateral transport rates .
- In Vivo : Rat models (e.g., Sprague-Dawley) dosed intravenously/orally, with plasma/tissue samples analyzed using validated LC-MS/MS. Key parameters:
- AUC₀–t : Area under the curve for bioavailability.
- t₁/₂ : Half-life calculated via non-compartmental analysis.
- Tissue Distribution : Liver and kidney accumulation trends .
Q. How do researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies (e.g., variable cytotoxicity or metabolic stability) require:
- Meta-Analysis : Pool data from multiple studies (e.g., RNA-seq, HPLC assays) to identify confounding variables (e.g., assay sensitivity, cell line differences) .
- Dose-Response Studies : Test across a concentration gradient (e.g., 1–100 µM) to establish linearity thresholds.
- Cross-Validation : Replicate key findings in independent labs using standardized protocols (e.g., CDC’s approach to resolving Loratadine-hypospadias controversies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
